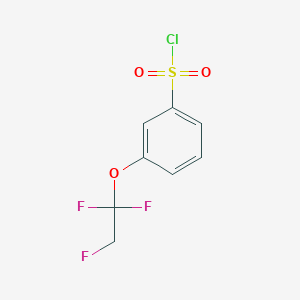

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride

Description

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1 and a 1,1,2-trifluoroethoxy (-OCH₂CF₃) group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the sulfonyl chloride moiety and the electron-withdrawing trifluoroethoxy group, which enhances electrophilicity for nucleophilic substitution reactions .

Properties

Molecular Formula |

C8H6ClF3O3S |

|---|---|

Molecular Weight |

274.65 g/mol |

IUPAC Name |

3-(1,1,2-trifluoroethoxy)benzenesulfonyl chloride |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-8(11,12)5-10/h1-4H,5H2 |

InChI Key |

RZPXZBYVVFMEAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(CF)(F)F |

Origin of Product |

United States |

Preparation Methods

Etherification Reaction

A key step is the etherification of a suitable halogenated benzene derivative with 1,1,2-trifluoroethanol under basic conditions. For example, a procedure analogous to the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzene involves:

- Using an organic solvent such as dimethylformamide or dimethyl sulfoxide.

- Adding 1,1,2-trifluoroethanol to the halogenated aromatic compound.

- Employing a base (e.g., potassium carbonate or sodium hydride) to facilitate nucleophilic substitution.

- Stirring the reaction mixture at mild temperatures (0–25 °C) for several hours (up to 12 hours) to ensure complete conversion.

This method yields the trifluoroethoxy-substituted benzene with high efficiency (up to 90% yield reported for similar compounds).

Sulfonyl Chloride Functionalization

Sulfonation Using Chlorosulfonic Acid

The sulfonyl chloride group is introduced by sulfonation of the trifluoroethoxybenzene derivative using chlorosulfonic acid (ClSO3H). The general steps are:

- Adding chlorosulfonic acid to a reaction vessel equipped with stirring and temperature control.

- Slowly adding the trifluoroethoxybenzene derivative to the chlorosulfonic acid under controlled temperature (below 60 °C) to prevent side reactions.

- Stirring the mixture for 1 hour to allow sulfonation.

- The reaction produces hydrogen chloride gas, which is condensed and absorbed to form hydrochloric acid, improving safety and environmental impact.

Hydrolysis and Neutralization

Following sulfonation:

- Water is added to hydrolyze excess chlorosulfonic acid and sulfonated intermediates.

- The mixture is allowed to separate into organic and aqueous layers.

- The organic layer containing the sulfonyl chloride is neutralized with a caustic soda solution (NaOH) to adjust pH to neutrality.

- The aqueous layer is separated, and the organic layer is purified by vacuum distillation.

Vacuum Distillation

- The organic layer is subjected to vacuum distillation at approximately 150 °C and a pressure of about -0.098 MPa.

- This step isolates the pure 3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride as a product with high purity (up to 99.5%) and good yield (~75%).

Representative Preparation Procedure Summary

Analytical and Purification Considerations

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of trifluoroethoxy and sulfonyl chloride groups.

- Mass Spectrometry: Confirms molecular weight and purity.

- IR Spectroscopy: Characteristic S=O stretching bands (~1350 and 1170 cm^-1) and C–F stretching confirm functional groups.

- Chromatography: Flash column chromatography or preparative TLC can be used for further purification if needed.

Comparative Notes and Industrial Relevance

- The method using chlorosulfonic acid is widely preferred in industry due to its efficiency and scalability.

- The control of temperature and stoichiometry is critical to minimize by-products such as diphenyl sulfone and to maximize yield.

- The recovery of hydrochloric acid from evolved gases improves environmental footprint and process economics.

- Alternative sulfonylation reagents (e.g., sulfuryl chloride) may be used but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Aromatic Substitution: Products include nitro and halogenated derivatives of the benzene ring.

Scientific Research Applications

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Substituent Effects : The trifluoroethoxy group in the target compound is a stronger electron-withdrawing group (EWG) compared to benzyloxy () but less electron-withdrawing than the trifluoromethyl group in triflic chloride (). This impacts reactivity in nucleophilic substitutions.

- Steric Considerations: Di-substituted analogs like 2,5-di(trifluoroethoxy)benzene-1-sulfonyl chloride () exhibit reduced reactivity due to steric hindrance, whereas mono-substituted derivatives balance reactivity and stability.

- Physical Properties : Triflic chloride () is volatile (low boiling point) and dense, requiring stringent handling, while aromatic sulfonyl chlorides like the target compound are likely solids with safer handling profiles.

Biological Activity

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a trifluoroethoxy group attached to a benzene ring. Its molecular formula is C₉H₈ClF₃O₂S, and it has a molecular weight of approximately 270.67 g/mol. The unique structural features of this compound contribute to its notable biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

The trifluoroethoxy group enhances the compound's lipophilicity and reactivity. The sulfonyl chloride functional group allows for nucleophilic substitution reactions, which are essential for synthesizing various derivatives with potential biological applications.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | Contains a trifluoromethyl group; less sterically hindered. |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | Similar structure but with para-substitution; different electronic effects on reactivity. |

| 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride | C₇H₄ClF₃O₂S | Features a methoxy group; potentially different solubility and reactivity profiles. |

Biological Activity

Preliminary studies indicate that 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride may interact with biological macromolecules such as proteins through covalent bonding due to its electrophilic nature. This interaction can lead to modifications in protein function or activity, which is crucial for understanding its potential therapeutic applications.

The trifluoroethoxy group can increase metabolic stability and lipophilicity, enhancing the compound's pharmacokinetic properties. Fluorinated compounds like this one often interact with various enzymes and receptors due to their unique chemical properties, influencing a variety of biochemical pathways.

Case Studies and Research Findings

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced potency in various biological assays. For instance, studies have demonstrated that the incorporation of fluorinated groups can significantly increase the inhibitory activity against specific enzymes or receptors compared to non-fluorinated analogs .

Example Study

In one study focusing on enzyme inhibition, the inclusion of a trifluoroethoxy group enhanced the compound's ability to inhibit serotonin uptake by six-fold compared to its non-fluorinated counterpart. This highlights the importance of fluorination in optimizing drug potency .

Applications

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride has potential applications in:

- Medicinal Chemistry : As a precursor for synthesizing enzyme inhibitors and other pharmaceuticals.

- Agrochemicals : In the development of herbicides and pesticides due to its ability to modify biological activity.

- Synthetic Organic Chemistry : For producing various derivatives and functionalized compounds through nucleophilic substitution reactions.

Q & A

Q. What are the common synthetic routes for preparing 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride?

The synthesis typically involves electrophilic aromatic substitution or sulfonylation of a substituted benzene precursor. For example, sulfonylation of 3-(1,1,2-trifluoroethoxy)benzene with chlorosulfonic acid (HSO₃Cl) under controlled temperature (0–5°C) and anhydrous conditions can yield the target compound . The trifluoroethoxy group’s electron-withdrawing nature enhances the sulfonyl chloride group's stability during synthesis. Solvents like dichloromethane or acetonitrile are often used to minimize side reactions .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- NMR spectroscopy : Distinct chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and trifluoroethoxy CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .

- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₈H₅ClF₃O₃S) and fragmentation patterns consistent with sulfonyl chloride derivatives .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (C-F stretch) .

Q. What safety precautions are critical when handling this compound?

The sulfonyl chloride group is moisture-sensitive and releases HCl upon hydrolysis. Work must be conducted under inert atmospheres (e.g., N₂ or Ar) using anhydrous solvents. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Storage should be in amber glass containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoroethoxy group directs nucleophilic attacks to the para position of the benzene ring due to its strong -I effect. This regioselectivity is critical in designing derivatives for applications like enzyme inhibitors or fluorescent probes. Computational studies (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

Q. What strategies mitigate competing hydrolysis during reactions with amines or alcohols?

Hydrolysis of the sulfonyl chloride group can be minimized by:

Q. How can contradictory stability data under varying pH conditions be resolved?

Stability studies report conflicting degradation rates at pH 7.4 vs. pH 2.0. This discrepancy arises from the pH-dependent hydrolysis mechanism :

Q. What computational methods predict the compound’s reactivity in biological systems?

Molecular docking and MD simulations can model interactions with proteins (e.g., carbonic anhydrase), highlighting binding affinities influenced by the trifluoroethoxy group’s hydrophobicity. Density Functional Theory (DFT) calculations quantify charge distribution and frontier molecular orbitals to predict sites for covalent modification .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

Q. What analytical challenges arise in detecting trace byproducts?

Byproducts like 3-(1,1,2-Trifluoroethoxy)benzenesulfonic acid (from hydrolysis) or dimeric sulfones (from radical coupling) require high-resolution LC-MS or GC-MS for identification. Limit of detection (LOD) should be ≤0.1% for pharmaceutical-grade applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.